1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine
Description
Molecular Formula: C₉H₁₄N₄O
Molecular Weight: 191.18 g/mol
CAS Numbers: EN300-232693 , 1328640-80-7
Structural Features: This compound features a pyrazole core substituted with a methyl group at position 1, a morpholin-4-ylmethyl group at position 5, and an amine at position 2. The morpholine moiety introduces hydrogen-bonding capacity and enhanced solubility due to its oxygen heteroatom .
Properties
IUPAC Name |
1-methyl-5-(morpholin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-12-8(6-9(10)11-12)7-13-2-4-14-5-3-13/h6H,2-5,7H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRIDYAGASMSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine typically involves the reaction of a pyrazole derivative with a morpholine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a morpholine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include steps such as recrystallization or chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole derivative with an oxidized morpholine group, while reduction may yield a reduced pyrazole derivative .
Scientific Research Applications
1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Differences
Morpholin-4-ylmethyl vs. Piperidine/Pyrrolidine Carbonyl :
- The morpholine group (oxygen-containing) improves aqueous solubility and hydrogen-bonding interactions compared to piperidine/pyrrolidine carbonyl analogs .
- Piperidine and pyrrolidine substituents increase lipophilicity, favoring membrane permeability but reducing solubility .
Trifluoromethyl vs. Morpholine :
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, making it suitable for agrochemicals . In contrast, the morpholine derivative is more likely to engage in target-specific interactions (e.g., NLRP3 inhibition) .
Pyridine Hybrids :
Pharmacological Implications
- Morpholine Derivatives : Demonstrated in NLRP3 inflammasome inhibition, suggesting anti-inflammatory applications .
- Trifluoromethyl Derivatives : Used in agrochemicals due to stability under environmental conditions .
- Piperidine/Pyrrolidine Analogs : Explored in kinase inhibitors and GPCR modulators .
Biological Activity
1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-3-amine, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its biological activity. This article delves into the biological properties of this compound, focusing on its anticancer and anti-inflammatory effects, as well as its mechanism of action.
- Chemical Name : this compound
- CAS Number : 1328640-42-1
- Molecular Formula : C10H14N4O
- Molecular Weight : 206.24 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. This compound has been evaluated for its efficacy against various cancer cell lines.
In Vitro Studies
The compound exhibits cytotoxicity against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of tubulin polymerization |
These findings suggest that the compound may disrupt microtubule dynamics, a common mechanism among anticancer agents.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It acts as an inhibitor of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
The anti-inflammatory effects may be attributed to the inhibition of the NF-kB pathway, leading to decreased expression of TNF-alpha and IL-6. This mechanism is crucial for managing conditions like rheumatoid arthritis and other inflammatory disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Morpholine substitution | Increased solubility and potency |
| Methyl group at position 1 | Enhanced binding affinity |
Case Study 1: Anticancer Efficacy
In a study conducted by Wei et al., this compound was tested against A549 lung cancer cells. The results indicated that the compound induced significant apoptosis and inhibited cell proliferation at low micromolar concentrations.
Case Study 2: Anti-inflammatory Potential
A separate investigation by Zheng et al. evaluated the compound's ability to inhibit LPS-induced TNF-alpha release in macrophages. The results demonstrated a marked reduction in cytokine levels, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
